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molecular formula C11H11NO2 B1302804 1,2-Dimethylindole-3-carboxylic acid CAS No. 20357-15-7

1,2-Dimethylindole-3-carboxylic acid

Cat. No. B1302804
M. Wt: 189.21 g/mol
InChI Key: XYRXQPDMBJNYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157487B2

Procedure details

Diisopropylamine (2.83 ml, 20.0 mmol) was dissolved in THF (35 ml). Under stirring at −78° C., n-butyl lithium (12.7 ml, 20.0 mmol, a 1.57M hexane solution) was added to the resulting solution. After stirring at 0° C. for 15 minutes, the reaction mixture was cooled again to −78° C. Under stirring, a solution of 1-methyl-1H-indole-3-carboxylic acid (1.75 g, 10.0 mmol) in THF (5 ml) was added. After the reaction mixture was stirred at the same temperature for 30 minutes, methyl iodide (3.42 ml, 55.0 mmol) was added. The reaction mixture was caused to rise back to room temperature over 30 minutes. The reaction mixture was poured into water and the mixture was stirred for 18 hours at room temperature. The reaction mixture was washed with ether. The water layer was acidified with 1M HCl, followed by extraction with ether. The extract was washed with saturated brine, dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent. The residue was purified by silica gel chromatography (middle pressure, linear gradient of chloroform/methanol from 10:0 to 20:1, 20 ml/min, φ 50×300 mm) to give 1,2-dimethyl-1H-indole-3-carboxylic acid (180 mg, 10%) as a colorless solid.
Quantity
2.83 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.75 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
3.42 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)(C)C.C([Li])CCC.[CH3:13][N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([C:23]([OH:25])=[O:24])=[CH:15]1.CI>C1COCC1.O.CCCCCC>[CH3:13][N:14]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16]([C:23]([OH:25])=[O:24])=[C:15]1[CH3:1]

Inputs

Step One
Name
Quantity
2.83 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
1.75 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
3.42 mL
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Under stirring at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 0° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled again to −78° C
STIRRING
Type
STIRRING
Details
Under stirring
STIRRING
Type
STIRRING
Details
After the reaction mixture was stirred at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 18 hours at room temperature
Duration
18 h
WASH
Type
WASH
Details
The reaction mixture was washed with ether
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (middle pressure, linear gradient of chloroform/methanol from 10:0 to 20:1, 20 ml/min, φ 50×300 mm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CN1C(=C(C2=CC=CC=C12)C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 10%
YIELD: CALCULATEDPERCENTYIELD 9.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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